2-(4-Benzylpiperidin-1-yl)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Benzylpiperidin-1-yl)ethanamine involves multi-step reactions, often starting with simple amines and aldehydes. For instance, the synthesis of Schiff bases derived from 2-(piperidin-4-yl)ethanamine was achieved through a dehydration reaction with corresponding aldehydes, yielding high yields and monitored by UV-Visible and FTIR spectroscopy . Similarly, other compounds such as 4-arylpiperazine- and 4-benzylpiperidine naphthyl ethers were synthesized based on structure-activity relationship (SAR) studies and docking models, indicating a methodical approach to the design and synthesis of these molecules .
Molecular Structure Analysis
The molecular structures of synthesized compounds are often elucidated using various spectroscopic techniques. For example, Schiff bases were deduced by 1H and 13C NMR, FTIR, UV-Vis, MS, and other physical measurements . The crystal structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was determined by single-crystal X-ray crystallography, revealing the formation of 2-D and 3-D supramolecular frameworks . These analyses are crucial for understanding the molecular geometry and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through various analyses. For instance, the electronic transitions and spectral features of synthesized compounds are investigated using TD-DFT calculations, which help in understanding the nature of the electronic states involved in the reactions . Additionally, the interaction of synthesized compounds with biological targets, such as the human serotonin transporter, is studied using computer docking, providing insights into their potential as inhibitors of monoamine neurotransmitters reuptake .
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized compounds are characterized using a range of techniques. The Schiff bases showed good antioxidant activity, and their inhibitory activity against pancreatic porcine lipase was evaluated, revealing promising biological activities . The optical properties of synthesized ligands, such as phosphorescence, are investigated through UV-Vis and fluorescence spectroscopy, which is essential for applications in materials science . Thermal properties are also studied using TG/DTA thermograms to understand the behavior of compounds against temperature .
Scientific Research Applications
Quantitative Structure-Activity Relationship (QSAR) Analysis
- 2-(4-Benzylpiperidin-1-yl)ethanamine has been analyzed in the context of QSAR, particularly in relation to its H1-antihistamine activity. This analysis involved examining the relationships between its chromatographic data and biological activity. Such studies are crucial for predicting the pharmacological activity of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003); (Brzezińska & Kośka, 2004).
Antimicrobial and Antifungal Activities
- Research has shown that certain derivatives of 2-(4-Benzylpiperidin-1-yl)ethanamine demonstrate notable antibacterial and antifungal activities. This makes them potential candidates for developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).
Synthesis and Structural Characterization
- Studies have focused on the synthesis and structural characterization of this compound and its derivatives, exploring their potential as ligands and for other applications in chemical and pharmacological fields (Walczyński et al., 1999); (Miura & Yoshida, 2002).
Structure-Activity Relationship (SAR) Study
- The SAR of compounds including 2-(4-Benzylpiperidin-1-yl)ethanamine has been investigated, focusing on their activity against histamine receptors. This is vital for understanding how structural variations in molecules impact their biological activity and potential therapeutic uses (Brzezińska & Kośka, 2006).
Antioxidant and Antimitotic Agent Synthesis
- The compound's derivatives have been studied for their antioxidant and antimitotic properties, which are critical in the development of treatments for various diseases. These studies also include in silico ADME (Absorption, Distribution, Metabolism, and Excretion) evaluations to assess their drug-like characteristics (Pund et al., 2022).
Efflux Pump Inhibition
- Derivatives of 2-(4-Benzylpiperidin-1-yl)ethanamine have shown potential as inhibitors of the NorA efflux pump in Staphylococcus aureus, suggesting a role in combating antibiotic resistance (Héquet et al., 2014).
Ligand Binding Affinity
- Certain derivatives of this compound have been identified with high binding affinity in pharmacological assays, indicating their potential use in drug development and therapeutic applications (Gitto et al., 2011).
DNA Binding and Cytotoxicity
- Research on Cu(II) complexes of ligands derived from 2-(4-Benzylpiperidin-1-yl)ethanamine reveals their potential in DNA binding and as agents with cytotoxic properties, highlighting their relevance in cancer research and treatment (Kumar et al., 2012).
Antioxidant/Cholinergic Properties
- Studies have been conducted on derivatives of 2-(4-Benzylpiperidin-1-yl)ethanamine for their antioxidant and cholinergic properties, which are significant in the context of diseases like Alzheimer's (Banu et al., 2017).
properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNDXYHWLSHXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381567 | |
Record name | 2-(4-benzylpiperidin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperidin-1-yl)ethanamine | |
CAS RN |
25842-32-4 | |
Record name | 4-(Phenylmethyl)-1-piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25842-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-benzylpiperidin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.